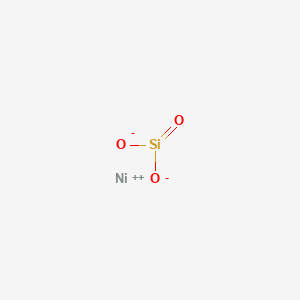

Nickel silicate

Description

The exact mass of the compound Silicic acid, nickel salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37321-15-6 |

|---|---|

Molecular Formula |

NiO3Si |

Molecular Weight |

134.777 g/mol |

IUPAC Name |

dioxido(oxo)silane;nickel(2+) |

InChI |

InChI=1S/Ni.O3Si/c;1-4(2)3/q+2;-2 |

InChI Key |

FMQXRRZIHURSLR-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Ni+2] |

Canonical SMILES |

[O-][Si](=O)[O-].[Ni+2] |

Other CAS No. |

37321-15-6 21784-78-1 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Nickel Silicate Crystal Structures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structures of various nickel silicide polymorphs, compounds of significant interest in materials science and potentially relevant to fields exploring novel inorganic materials. This document details the crystallographic parameters of key nickel silicides, outlines experimental protocols for their synthesis and characterization, and presents a visual workflow for their analysis.

Introduction to Nickel Silicides

Nickel silicides are intermetallic compounds formed between nickel and silicon, exhibiting a range of stoichiometries and crystal structures.[1][2] These materials are renowned for their applications in microelectronics as contact materials due to their low electrical resistivity and thermal stability.[2] The primary phases of interest include nickel-rich silicides like Ni₃Si and Ni₂Si, the monosilicide NiSi, and the silicon-rich disilicide NiSi₂.[1][3] Understanding the precise atomic arrangement within these crystal structures is paramount for predicting and tuning their material properties.

Crystal Structures of Nickel Silicide Polymorphs

The crystal structure of nickel silicides varies significantly with the Ni:Si stoichiometric ratio. The most commonly studied phases are Ni₂Si, NiSi, and NiSi₂.

Orthorhombic Ni₂Si

Ni₂Si crystallizes in the orthorhombic crystal system, belonging to the Pnma space group (No. 62).[2][4] This structure is characterized by a unit cell with three unequal axes at right angles.

Orthorhombic NiSi

Similar to Ni₂Si, NiSi also possesses an orthorhombic crystal structure and belongs to the Pnma space group (No. 62).[2][5][6][7]

Cubic NiSi₂

In contrast to the nickel-rich and monosilicide phases, NiSi₂ adopts a cubic crystal structure. It belongs to the Fm-3m space group (No. 225) and has a fluorite (CaF₂) crystal structure.[2][8]

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the three primary nickel silicide phases for easy comparison.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) |

| Ni₂Si | Orthorhombic | Pnma (No. 62) | a = 5.02, b = 3.74, c = 7.08[2] |

| NiSi | Orthorhombic | Pnma (No. 62) | a = 5.19, b = 3.33, c = 5.628[2] |

| NiSi₂ | Cubic | Fm-3m (No. 225) | a = 5.406[2] |

Atomic Coordinates

The precise positions of atoms within the unit cell are defined by their fractional coordinates.

Table 2: Atomic Coordinates for Ni₂Si (Pnma) [4]

| Atom | Wyckoff Position | x | y | z |

| Ni1 | 4c | 0.0341 | 0.25 | 0.6880 |

| Ni2 | 4c | 0.1717 | 0.25 | 0.0574 |

| Si | 4c | 0.2533 | 0.25 | 0.3830 |

Table 3: Atomic Coordinates for NiSi (Pnma) [5]

| Atom | Wyckoff Position | x | y | z |

| Ni | 4c | 0.0079 | 0.25 | 0.6885 |

| Si | 4c | 0.1880 | 0.25 | 0.0823 |

Table 4: Atomic Coordinates for NiSi₂ (Fm-3m)

| Atom | Wyckoff Position | x | y | z |

| Ni | 4a | 0 | 0 | 0 |

| Si | 8c | 0.25 | 0.25 | 0.25 |

Experimental Protocols

The synthesis and characterization of nickel silicide crystals are crucial steps in their study. The following sections provide detailed methodologies for key experiments.

Synthesis of Nickel Silicides

Several methods are employed for the synthesis of nickel silicides, with the choice of method often depending on the desired phase and morphology (e.g., bulk powder, thin film, or nanowires).

3.1.1. Solid-State Reaction for Bulk Powder Synthesis

This method is suitable for producing polycrystalline powders of nickel silicides.

-

Precursor Materials: High-purity nickel (Ni) and silicon (Si) powders.

-

Procedure:

-

Stoichiometric amounts of Ni and Si powders are thoroughly mixed in an agate mortar.

-

The mixed powder is pressed into a pellet.

-

The pellet is placed in a quartz tube furnace.

-

The furnace is evacuated to a high vacuum and then filled with an inert gas (e.g., Argon).

-

The sample is annealed at a specific temperature to form the desired phase. For example, Ni₂Si can be formed at around 400°C, while NiSi formation occurs at approximately 500-600°C.[9]

-

The furnace is cooled down slowly to room temperature.

-

3.1.2. Thin Film Deposition and Annealing

This is a common method for fabricating nickel silicide thin films for microelectronic applications.

-

Substrate: Single crystal silicon wafers (e.g., Si(100) or Si(111)).

-

Procedure:

-

The silicon wafer is cleaned to remove any native oxide layer, typically using a dilute hydrofluoric acid (HF) solution.[10]

-

A thin film of nickel is deposited onto the silicon substrate using techniques such as physical vapor deposition (PVD) like sputtering or electron beam evaporation.[10][11]

-

The Ni-coated Si wafer is then subjected to a rapid thermal annealing (RTA) or microwave annealing process.[10][11][12]

-

The annealing temperature and time are critical parameters that determine the resulting silicide phase. A two-step annealing process is often used to form a uniform NiSi layer.[11] The first step is a low-temperature anneal (e.g., ~300°C) to form a nickel-rich silicide, followed by a selective etch to remove unreacted nickel, and a second higher-temperature anneal (e.g., ~450-500°C) to form the final NiSi phase.[11]

-

3.1.3. Chemical Vapor Deposition (CVD) for Nanostructures

CVD can be used to synthesize single-crystalline nickel silicide nanowires and nanorods.[13]

-

Precursors: A nickel source (e.g., Ni foam or a thin Ni film) and a silicon source gas (e.g., silane, SiH₄).[13]

-

Procedure:

-

The nickel substrate is placed in a tube furnace.

-

The furnace is heated to a specific temperature (e.g., 450–600 °C) under a controlled flow of an inert carrier gas (e.g., Argon).[13]

-

The silicon precursor gas (SiH₄) is introduced into the furnace at a specific flow rate.[13]

-

The reaction temperature and the flow rate of SiH₄ are crucial in controlling the phase and morphology of the resulting nickel silicide nanostructures.[13]

-

Characterization Techniques

3.2.1. X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystal phases present in a sample and determining their crystallographic parameters.

-

Instrumentation: A powder or thin-film X-ray diffractometer with a Cu Kα radiation source is commonly used.

-

Sample Preparation:

-

Powders: The synthesized powder is finely ground and mounted on a sample holder.

-

Thin Films: The wafer with the nickel silicide film is directly mounted on the diffractometer stage.

-

-

Data Collection: The sample is scanned over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from databases like the Crystallography Open Database (COD) to identify the phases present.[14][15][16] Rietveld refinement can be used for quantitative phase analysis and to refine lattice parameters.

3.2.2. Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information, allowing for detailed structural analysis at the nanoscale.

-

Instrumentation: A transmission electron microscope operating at a high accelerating voltage (e.g., 200 kV).

-

Sample Preparation: This is a critical and often challenging step.

-

Cross-sectional analysis of thin films: A thin cross-section of the wafer is prepared using focused ion beam (FIB) milling or conventional mechanical polishing and ion milling.

-

Powders/Nanostructures: The material is dispersed in a solvent and drop-casted onto a TEM grid.

-

-

Analysis:

-

Imaging: Bright-field and dark-field imaging can reveal the morphology and grain structure of the silicide. High-resolution TEM (HRTEM) allows for the visualization of the atomic lattice.

-

Diffraction: Selected area electron diffraction (SAED) patterns can be used to identify the crystal structure of individual grains.

-

Compositional Analysis: Energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS) can be used to determine the elemental composition of the silicide phases.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of nickel silicide thin films.

Caption: A typical experimental workflow for nickel silicide thin film synthesis and characterization.

References

- 1. What is the crystal structure of nickel silicide?_Chemicalbook [chemicalbook.com]

- 2. Nickel silicide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. chalcogen.ro [chalcogen.ro]

- 11. jos.ac.cn [jos.ac.cn]

- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]

- 15. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystallography Open Database - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Nickel-Silicon Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the nickel-silicon (Ni-Si) binary phase diagram, a critical tool in materials science, metallurgy, and semiconductor technology. The Ni-Si system is characterized by the formation of several intermetallic compounds, known as nickel silicides, which possess unique physical and chemical properties. This document summarizes the key phase equilibria, thermodynamic data, and crystal structures within the Ni-Si system. Furthermore, it details the experimental protocols utilized for the determination and characterization of this phase diagram, offering a foundational understanding for professionals in materials research and development.

Data Presentation

The equilibrium phases and invariant reactions in the nickel-silicon system are crucial for understanding the alloy's behavior at different temperatures and compositions. The following tables summarize the key quantitative data for the stable phases and invariant reactions.

Table 1: Crystal Structures and Lattice Parameters of Nickel Silicide Phases

| Phase | Pearson Symbol | Space Group | Crystal System | Lattice Parameters (Å) |

| α-Ni (FCC) | cF4 | Fm-3m | Cubic | a = 3.5238 |

| β1-Ni3Si | cP4 | Pm-3m | Cubic | a = 3.504 |

| β2-Ni3Si | - | - | - | High-temperature phase |

| β3-Ni3Si | - | - | - | High-temperature phase |

| γ-Ni31Si12 | hP43 | P321 | Hexagonal | a = 6.671, c = 12.288[1] |

| δ-Ni2Si | oP12 | Pnma | Orthorhombic | a = 4.99, b = 3.73, c = 7.06 |

| θ-Ni2Si | hP6 | P62/mmc | Hexagonal | a = 3.832, c = 4.986 |

| ε-Ni3Si2 | oC20 | Cmc2_1 | Orthorhombic | a = 12.229, b = 10.805, c = 6.924[1] |

| NiSi | oP8 | Pnma | Orthorhombic | a = 5.18, b = 3.34, c = 5.62[1] |

| NiSi2 | cF12 | Fm-3m | Cubic | a = 5.406[1] |

| Si (Diamond) | cF8 | Fd-3m | Cubic | a = 5.4309 |

Table 2: Invariant Reactions in the Ni-Si System

| Reaction | Temperature (°C) | Composition (at. % Si) | Reaction Type |

| L ↔ (α-Ni) + β3-Ni3Si | 1143 | 20.2 | Eutectic |

| L + γ-Ni31Si12 ↔ β3-Ni3Si | 1165 | 24.5 | Peritectic |

| L ↔ γ-Ni31Si12 + δ-Ni2Si | 1245 | 29.5 | Eutectic |

| L + θ-Ni2Si ↔ δ-Ni2Si | 1255 | 31.0 | Peritectic |

| L ↔ θ-Ni2Si + NiSi | 976 | 47.5 | Eutectic |

| L ↔ NiSi + NiSi2 | 964 | 56.0 | Eutectic |

| L + (Si) ↔ NiSi2 | 993 | 60.0 | Peritectic |

| β3-Ni3Si ↔ (α-Ni) + β2-Ni3Si | 1118 | - | Peritectoid |

| β2-Ni3Si ↔ (α-Ni) + β1-Ni3Si | 1040 | - | Peritectoid |

| β2-Ni3Si ↔ γ-Ni31Si12 + β1-Ni3Si | 990 | - | Eutectoid |

| θ-Ni2Si ↔ δ-Ni2Si + ε-Ni3Si2 | 830 | - | Peritectoid |

| ε-Ni3Si2 ↔ θ-Ni2Si + NiSi | 845 | - | Peritectoid |

Experimental Protocols

The determination of the Ni-Si phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the crystal structures of the present phases. The following are detailed methodologies for the key experiments.

Sample Preparation and Metallography

High-purity nickel (99.99%) and silicon (99.999%) are used as starting materials. Alloys of various compositions are prepared by arc melting in an argon atmosphere to prevent oxidation. The samples are re-melted several times to ensure homogeneity. For microstructural analysis, the samples are mounted in a conductive resin, followed by a systematic grinding and polishing procedure to achieve a mirror-like, deformation-free surface.

-

Grinding: Progressive grinding with silicon carbide papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).

-

Polishing: Diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) are used on polishing cloths. A final polishing step with a colloidal silica suspension (e.g., 0.04 µm) may be employed to remove any remaining fine scratches.

-

Etching: To reveal the microstructure, the polished samples are chemically etched. A suitable etchant for Ni-Si alloys is a solution of nitric acid and hydrofluoric acid in water. The etching time is typically a few seconds.

Differential Thermal Analysis (DTA)

DTA is employed to determine the temperatures of phase transformations (e.g., melting, eutectic, and peritectic reactions).

-

Instrumentation: A high-temperature differential thermal analyzer capable of reaching at least 1500°C.

-

Sample Preparation: Small pieces of the alloy (typically 50-100 mg) are placed in an inert crucible (e.g., alumina). An inert reference material (e.g., alumina powder) is placed in an identical crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity argon or helium is continuously purged through the furnace to prevent oxidation.

-

Heating/Cooling Rate: A controlled heating and cooling rate, typically between 5 and 20°C/min, is applied.

-

Procedure: The sample and reference are heated and cooled over the desired temperature range. The temperature difference between the sample and the reference is recorded as a function of the sample temperature. Exothermic or endothermic events in the sample, corresponding to phase transformations, are detected as deviations from the baseline of the DTA curve.

-

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the different phases present in the alloys at various temperatures.

-

Instrumentation: A high-temperature powder X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or other suitable X-ray source.

-

Sample Preparation: The alloy samples are crushed into a fine powder. For high-temperature measurements, the powder is placed on a high-temperature resistant sample holder (e.g., platinum or alumina).

-

Experimental Conditions:

-

Temperature: For room temperature analysis, the powdered sample is scanned under ambient conditions. For high-temperature studies, the sample is heated in a vacuum or inert atmosphere to the desired temperature within the diffractometer.

-

Scan Parameters: The diffraction pattern is typically recorded over a 2θ range of 20° to 100° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction patterns are compared with standard diffraction databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the phases present. The lattice parameters of the identified phases can be refined using appropriate software.

-

Electron Probe Microanalysis (EPMA)

EPMA is a quantitative analytical technique used to determine the elemental composition of the individual phases within the microstructure.

-

Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive X-ray spectrometers (WDS).

-

Sample Preparation: The polished and unetched metallographic samples are coated with a thin layer of carbon to ensure electrical conductivity.

-

Experimental Conditions:

-

Accelerating Voltage: Typically 15-20 kV.

-

Beam Current: A stabilized beam current in the range of 10-20 nA is used.

-

Standards: Pure nickel and silicon are used as standards for calibration.

-

Procedure: A focused electron beam is rastered over the sample surface. The characteristic X-rays emitted from different points are analyzed by the WDS to determine the concentration of nickel and silicon. This allows for the precise determination of the composition of each phase observed in the microstructure.

-

Visualization

The following diagram illustrates the logical workflow for the experimental determination of a binary phase diagram, such as the nickel-silicon system.

Caption: Experimental workflow for determining the Ni-Si phase diagram.

References

A Technical Guide to the Fundamental Properties of Nickel Silicate Minerals: Garnierite

For Researchers, Scientists, and Material Science Professionals

Abstract

Garnierite, a term of considerable economic significance in the nickel industry, does not refer to a single mineral species but rather a complex assemblage of green, nickel-rich hydrous phyllosilicates.[1][2][3] This technical guide provides an in-depth examination of the fundamental properties of garnierite, focusing on its variable chemical composition, crystal structure, physical characteristics, and thermal behavior. Detailed experimental protocols for the characterization of these minerals are provided, alongside structured data tables for comparative analysis. This document serves as a core reference for researchers and scientists engaged in the study of nickel silicate mineralogy and metallurgy.

Introduction: Defining "Garnierite"

Garnierite is a generic name for a green nickel ore that is formed as a result of the lateritic weathering of ultramafic rocks, such as serpentinite, dunite, and peridotite.[2][3] It is a significant ore of nickel, primarily found in deposits across New Caledonia, Indonesia, the Dominican Republic, and Oregon, USA.[1][4] The characteristic green color, ranging from pale yellowish-green to a deep apple green, is due to the presence of Ni²⁺ ions substituting for Mg²⁺ in the crystal lattice of various silicate minerals.[3][5]

Crucially, "garnierite" is not a valid mineral name recognized by the Commission on New Minerals, Nomenclature and Classification (CNMNC).[1] It is an intimate mixture of several nickel-bearing hydrous magnesium silicates.[4] X-ray diffraction and microscopic analyses have revealed that garnierite is predominantly composed of minerals from the serpentine and talc groups, with potential inclusion of sepiolite, chlorite, and smectite group minerals.[1][4] Consequently, garnierites are broadly classified into two main types based on their layered silicate structure: 7 Å-type (serpentine-like) and 10 Å-type (talc-like).[1][6]

Data Presentation: Physicochemical Properties

The quantitative properties of garnierite are inherently variable due to its nature as a mineral mixture. The following tables summarize the known range of properties for garnierite, along with the properties of its primary constituent minerals, serpentine and talc, for reference.

Table 1: Physical and Optical Properties

| Property | Garnierite | Serpentine Group | Talc |

| Mohs Hardness | 2.0 - 4.0 (variable)[1][2] | 3.0 - 6.0[7] | 1.0[8] |

| Density (g/cm³) | 2.2 - 3.24[1][2] | 2.5 - 2.6[7] | 2.5 - 2.8[8] |

| Color | Light to dark green, apple-green[3] | Various shades of green, yellow, black[7] | White, green, grey, brown[8] |

| Streak | White to greenish-white[2][9] | White[7] | White[8] |

| Luster | Earthy, waxy, dull[1][10] | Greasy, waxy, silky[7] | Pearly, greasy[8] |

| Cleavage | None[1] | Perfect {001} (Antigorite), Basal (Lizardite)[11] | Perfect {001}[8] |

| Fracture | Irregular, conchoidal[2][4] | Conchoidal, splintery[7] | Uneven[8] |

| Refractive Index (RI) | 1.576 - 1.650 (Biaxial -)[2] | 1.538 - 1.574 (Biaxial -)[7][11] | 1.539 - 1.594 (Biaxial -)[8][12] |

| Birefringence | 0.027[2] | 0.001 - 0.010[7][11] | 0.050 - 0.051[8] |

Table 2: Chemical Composition of Garnierite Varieties (wt%)

This table presents Electron Probe Microanalysis (EPMA) data from a study of garnierite deposits in Sulawesi, Indonesia, illustrating the compositional differences between serpentine-like and talc-like varieties.[13]

| Oxide | Creamy Yellow (Serpentine-like) | Grass Green (Mixed Serpentine/Talc-like) | Jade Green (Talc-like) |

| SiO₂ | 42.17 - 44.26 | 41.23 - 48.25 | 56.76 - 59.42 |

| MgO | 30.88 - 36.83 | 6.70 - 37.39 | 25.91 - 27.93 |

| NiO | 0.76 - 8.41 | 0.76 - 38.26 | 4.02 - 8.02 |

| FeO | 4.14 - 6.43 | 0.14 - 7.03 | < 0.1 |

| General Formula | (Mg,Ni)₃Si₂O₅(OH)₄[13] | (Mg,Ni)₃(Si,Al)₄O₁₀(OH)₂·nH₂O / (Mg,Ni)₃Si₂O₅(OH)₄ | (Mg,Ni)₃Si₄O₁₀(OH)₂·nH₂O[13] |

Table 3: Thermal Properties of Garnierite and Constituent Minerals

Thermal analysis reveals multi-stage weight loss corresponding to the removal of different forms of water and structural dehydroxylation.

| Mineral / Garnierite Type | Temperature Range (°C) | Process | Weight Loss (%) |

| Garnierite (General) | 30 - 200 | Loss of adsorbed/free water[2][8] | Variable, typically 2-8%[1][14] |

| Serpentine-like Garnierite | 550 - 645 | Dehydroxylation (loss of structural OH⁻)[1][6] | ~10 - 13%[12][15] |

| Talc-like Garnierite | 815 - 825 | Dehydroxylation (loss of structural OH⁻)[1] | ~4.5 - 5.0% |

| Serpentine (General) | 600 - 700 | Dehydroxylation & lattice breakdown[15] | ~10 - 13.5%[12][15] |

| Talc (General) | 800 - 1000 | Dehydroxylation | ~4.75% |

Visualization of Mineralogical Relationships and Workflow

Logical Classification of Garnierite Minerals

Garnierite's classification is based on the primary phyllosilicate structure identified through techniques like X-ray Diffraction. The following diagram illustrates this classification scheme.

Experimental Characterization Workflow

The comprehensive analysis of a garnierite sample involves a multi-technique approach to determine its mineralogical, chemical, and structural properties.

Experimental Protocols

The following sections outline the standard methodologies for the key analytical techniques used to characterize this compound minerals.

X-Ray Diffraction (XRD)

Objective: To identify the constituent mineral phases and determine the primary layered silicate structure (7 Å vs. 10 Å basal spacing).

-

Sample Preparation:

-

A representative bulk sample is crushed and ground to a fine powder (<45 μm) using an agate mortar and pestle or a micronizing mill to ensure random crystal orientation.[14][16]

-

For detailed clay mineral analysis, the <2 μm fraction is separated by sedimentation or centrifugation.[17]

-

An oriented mount is prepared by depositing the clay suspension onto a glass slide or filter membrane and allowing it to air-dry. This enhances the basal (00l) reflections.[14]

-

-

Instrumentation and Data Collection:

-

A powder diffractometer equipped with a Cu Kα X-ray source (e.g., operating at 40kV and 30mA) is used.[14]

-

For bulk powder, data is collected over an angular range of 5° to 60° 2θ with a step size of 0.02° and a scan rate of 1°/minute.[14]

-

For oriented clay mounts, the range is typically 2° to 35° 2θ.[17]

-

To test for swelling clays (smectites), the oriented mount is re-analyzed after exposure to ethylene glycol vapor for at least 12 hours.[14]

-

-

Data Analysis:

-

Mineral phases are identified by comparing the diffraction pattern to standard databases (e.g., ICDD PDF).

-

The primary classification (serpentine-like vs. talc-like) is determined by the position of the first and most intense basal reflection (d₀₀₁), which occurs at ~7 Å for serpentines and ~10 Å for talc/kerolite.

-

Scanning Electron Microscopy (SEM) and Electron Probe Microanalysis (EPMA)

Objective: To observe the mineral morphology, texture, and obtain quantitative chemical compositions.

-

Sample Preparation:

-

Rock chips or fragments are mounted in epoxy resin and polished to a high-quality, flat surface (typically down to a 1 μm or 0.25 μm diamond polish).

-

The sample is then coated with a thin layer of conductive material (e.g., carbon) to prevent charging under the electron beam.

-

-

Instrumentation and Data Collection (EPMA):

-

An electron microprobe is used with an accelerating voltage of 15 kV and a probe current of 20 nA.[13]

-

A focused or slightly defocused beam (e.g., 3 μm) is used to acquire data from specific points on the sample.[13]

-

Wavelength-dispersive spectrometers (WDS) are used for accurate quantification of major elements (Si, Mg, Ni, Fe, Al).

-

Calibration is performed using well-characterized natural and synthetic mineral standards.[13]

-

-

Data Analysis:

-

Raw X-ray counts are converted to elemental weight percentages using matrix correction procedures (e.g., ZAF or φ(ρz)).

-

The data is used to calculate stoichiometric mineral formulas and quantify the degree of Ni-for-Mg substitution.

-

Transmission Electron Microscopy (TEM)

Objective: To examine the crystal structure, stacking of silicate layers, and identify nanoscale intergrowths.

-

Sample Preparation:

-

A small fragment of the area of interest is selected from a polished thin section.

-

Focused Ion Beam (FIB) milling is a common technique to cut an electron-transparent foil (typically <100 nm thick) from a specific location.

-

The foil is lifted out and attached to a TEM grid.

-

Alternatively, powdered samples can be dispersed in a solvent (e.g., ethanol), and a drop of the suspension is dried onto a carbon-coated TEM grid.

-

-

Instrumentation and Data Collection:

-

A TEM operating at an accelerating voltage of 200 kV or higher is used.

-

Imaging modes include Bright-Field (BF) and High-Resolution TEM (HRTEM) to visualize morphology and lattice fringes.

-

Selected Area Electron Diffraction (SAED) is used to obtain diffraction patterns from individual crystallites, allowing for structure and orientation determination.

-

Energy-Dispersive X-ray Spectroscopy (EDS) can be used for chemical analysis at the nanoscale.

-

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)

Objective: To quantify water content, determine thermal stability, and identify phase transformation temperatures.

-

Sample Preparation:

-

A small amount (typically 10-50 mg) of the powdered sample is accurately weighed and placed into a ceramic (e.g., alumina or platinum) crucible.[1]

-

-

Instrumentation and Data Collection:

-

A simultaneous TGA/DSC instrument is used.

-

The sample is heated from room temperature to ~1000°C at a constant heating rate (e.g., 5 or 10 °C/minute) under a controlled atmosphere (e.g., static air or flowing N₂ at 20-40 mL/minute).[1][2]

-

The instrument continuously records the sample mass (TGA) and the heat flow difference between the sample and an inert reference (DSC) as a function of temperature.

-

-

Data Analysis:

-

The TGA curve shows mass loss steps. The first, at <200°C, corresponds to adsorbed water. The subsequent step(s) at higher temperatures (e.g., 550-850°C) represent the loss of structural hydroxyls (dehydroxylation).[1]

-

The DSC curve shows endothermic peaks corresponding to energy-absorbing events like dehydration and dehydroxylation, and exothermic peaks corresponding to energy-releasing events like recrystallization into new mineral phases (e.g., forsterite, enstatite).[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups (e.g., O-H, Si-O) and aid in the identification of constituent mineral phases.

-

Sample Preparation:

-

KBr Pellet Method: Approximately 1 mg of the finely ground sample is mixed with ~200-300 mg of dry, IR-grade potassium bromide (KBr). The mixture is pressed under vacuum to form a transparent pellet.[2]

-

Attenuated Total Reflectance (ATR): A small amount of the powdered sample is pressed directly onto the diamond crystal of an ATR accessory. This method requires minimal sample preparation.

-

-

Instrumentation and Data Collection:

-

An FTIR spectrometer is used to collect data in the mid-infrared range (typically 4000 to 400 cm⁻¹).[2]

-

The spectrum is typically an average of multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.

-

A background spectrum (of the empty instrument or pure KBr) is collected and subtracted from the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Absorption bands are assigned to specific molecular vibrations. For garnierites, key regions include:

-

Conclusion

Garnierite is a mineralogically complex but economically vital source of nickel. Its fundamental properties are a composite of its constituent hydrous phyllosilicates, primarily serpentine- and talc-group minerals. A thorough characterization requires a multi-faceted analytical approach, as outlined in this guide. Understanding the variability in its chemical composition, structure, and thermal behavior is critical for optimizing metallurgical extraction processes and for advancing the geological understanding of nickel laterite deposits. The data and protocols presented herein provide a foundational resource for scientists and researchers in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. iagi.or.id [iagi.or.id]

- 3. mdpi.com [mdpi.com]

- 4. Pimelite - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Nature of Garnierites—III Thermal Transformations | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. mail.imt.si [mail.imt.si]

- 15. Pimelite Mineral Data [webmineral.com]

- 16. researchgate.net [researchgate.net]

- 17. Népouite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Initial Characterization of Synthetic Nickel Silicate Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive overview of the synthesis and initial characterization of nickel silicate compounds. It details common synthesis methodologies, outlines key characterization techniques, and presents quantitative data in a structured format. The potential applications of these materials, particularly in areas relevant to drug development and catalysis, are also explored.

Introduction to Synthetic Nickel Silicates

Synthetic nickel silicates are a class of materials that have garnered significant interest due to their diverse structural properties and potential applications. These compounds, which include various phases like nickel phyllosilicates, are not simple mixtures of nickel and silicon oxides but are distinct chemical entities with unique characteristics.[1][2] Their applications are wide-ranging, from catalysis and energy storage to potential uses in microelectronics and as precursors for advanced materials.[3][4] For researchers, particularly in drug development, nickel-based materials are being explored as catalysts for creating complex organic molecules and as functionalized nanocarriers.[5][6] A thorough initial characterization is crucial to understanding the relationship between the synthesis method and the material's final properties, which in turn dictates its suitability for a specific application.

Synthesis Methodologies and Experimental Protocols

The properties of this compound compounds are highly dependent on the synthesis route. The most common methods include chemical precipitation, hydrothermal synthesis, and the sol-gel process.

Chemical Precipitation

This method involves the reaction of soluble nickel salts and silicate sources in a solution to form an insoluble this compound precipitate. The process parameters, such as pH, temperature, and the order of reagent addition, significantly influence the properties of the final product.[1][7]

Experimental Protocol: Chemical Precipitation This protocol is a synthesized example based on methodologies described in the literature.[1][8]

-

Precursor Preparation:

-

Precipitation:

-

Heat the reaction vessel containing the silicate source to a controlled temperature (e.g., 90°C).[1]

-

Simultaneously or sequentially add the nickel salt solution and the precipitating agent to the vessel while maintaining vigorous stirring. The order of addition is a critical parameter affecting precursor properties.[1][7]

-

Continuously monitor and control the pH of the solution during the synthesis (e.g., maintaining a final pH of ~9.2).[7]

-

-

Aging and Recovery:

-

Drying:

-

Dry the washed precipitate in an oven at a specified temperature (e.g., 110°C) for an extended period (e.g., 24 hours) to remove residual water.[1]

-

Hydrothermal Synthesis

Hydrothermal synthesis is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. This method is particularly effective for producing crystalline materials with controlled morphologies, such as nanotubes or layered phyllosilicates.[2][9]

Experimental Protocol: Hydrothermal Synthesis This protocol is a synthesized example based on methodologies described in the literature.[4][9][10]

-

Precursor Preparation:

-

Hydrothermal Treatment:

-

Product Recovery:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the solid product by filtration or centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any remaining reactants or byproducts.[11]

-

-

Drying:

-

Dry the final product in an oven at a moderate temperature (e.g., 60°C - 80°C) for several hours.[11]

-

Sol-Gel Process

The sol-gel process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a colloidal solution (sol) that subsequently evolves into a gel.[12] This method allows for excellent control over the material's chemical composition and microstructure at low temperatures.[12][13]

Experimental Protocol: Sol-Gel Synthesis This protocol is a synthesized example based on methodologies described in the literature.[13][14]

-

Sol Preparation:

-

Prepare a solution of a silicon alkoxide precursor, such as tetraethyl orthosilicate (TEOS), in an alcohol/water mixture (e.g., TEOS:H₂O:C₂H₅OH ratio of 1:1:2 by volume).[13]

-

Add an acid catalyst to control the hydrolysis and condensation reactions.

-

Dissolve a nickel salt (e.g., NiCl₂) into the sol.

-

-

Gelling:

-

Allow the sol to age at room temperature or under gentle heating until a rigid gel is formed.

-

-

Drying:

-

Dry the gel to remove the solvent. This is a critical step, as it is often accompanied by significant shrinkage.

-

-

Post-Treatment:

Visualization of Workflows

To better illustrate the processes involved in creating and analyzing synthetic nickel silicates, the following workflows have been diagrammed using the DOT language.

Caption: General workflow for the synthesis of this compound compounds.

Caption: Workflow for the physicochemical characterization of materials.

Caption: Logical role of Ni-Silicate composites in drug synthesis catalysis.

Physicochemical Characterization Techniques

A multi-technique approach is essential for a thorough characterization of synthetic nickel silicates.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the material. The position and intensity of the diffraction peaks provide information about the crystal structure and phase purity. For example, distinct peaks can be attributed to different this compound phases, such as Ni₃Si₂O₅(OH)₄, or secondary phases like β-Ni(OH)₂.[16] In some cases, the absence of sharp peaks indicates an amorphous or poorly crystalline structure.[17]

| Phase | Key 2θ Peaks (approx.) | Reference |

| Nickel Phyllosilicate (Ni₃Si₂O₅(OH)₄) | Peaks labeled with (•) in source | [16] |

| β-Ni(OH)₂ | Peaks labeled with (*) in source | [16] |

| Amorphous SiO₂ | Broad peak around 23.4° | [17] |

| Metallic Nickel (fcc) | 44.5°, 52°, 77° | [18] |

| Ni₂Si | - | [19] |

| NiSi | - | [19] |

Note: Specific peak positions can vary slightly based on synthesis conditions and instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the chemical bonds and functional groups within a sample by measuring the absorption of infrared radiation. For nickel silicates, FTIR can confirm the formation of Ni-O-Si bonds and detect the presence of hydroxyl groups and water molecules.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3500 | O-H stretching (hydroxyl groups, physisorbed water) | [20] |

| ~1632 | O-H bending (interlayer water) | [21] |

| 1090 - 1170 | Asymmetric Si-O-Si stretching | [20] |

| ~1010 | Ni-O-Si stretching | [21] |

| ~941 | Si-OH bending | [20] |

| ~779 | Symmetric Si-O-Si stretching | [20] |

| ~660 | Nickel phyllosilicate bonds | [22] |

| ~648 | Ni-O-H vibration | [21] |

| ~467 | Ni-O stretching / Si-O bending | [20][21] |

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and microstructure of the synthesized materials. SEM provides information about the surface topography and particle shape, often revealing irregular blocks or spherical structures.[21][23] TEM offers higher resolution, allowing for the observation of internal structures, such as the layered nature of phyllosilicates or the core-shell structure of composite nanoparticles.[2][24]

| Technique | Observation | Reference |

| SEM | Irregular blocks with sizes from 10 to 15 μm. | [21] |

| SEM | Spherical-like structures for mesoporous materials. | [20] |

| TEM | Nanosheets consisting of multiple stacked layers. | [21] |

| TEM | Core-shell nanostructures with a flake-like shell morphology. | [2] |

| TEM | "Leaf-like" layered material coating unreacted silica spheres. | [24] |

Thermal Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and compositional properties, such as the amount of water present or the temperature at which dehydroxylation occurs. For nickel silicates, a significant weight loss is often observed between 300 and 400°C, corresponding to the dehydration and dehydroxylation of Ni-O-H groups.[21][25]

| Temperature Range (°C) | Associated Event | Reference |

| < 200 | Loss of physisorbed and interlayer water | [7] |

| 300 - 400 | Dehydration/Dehydroxylation of Ni-O-H groups | [21] |

| 500 - 600 | Decomposition of silicate structures (e.g., serpentine) | [25] |

Applications in Research and Drug Development

While this compound compounds are not drugs themselves, their unique properties as nanomaterials make them relevant to the pharmaceutical and drug development industries. Nickel-based catalysts are increasingly used to streamline the synthesis of complex organic molecules, which can accelerate the drug discovery process.[26]

Specifically, this compound nanomaterials can be engineered as high-surface-area supports for catalytically active metal nanoparticles.[6] For example, magnetic nanoparticles (like Fe₃O₄) can be coated with a silica or this compound shell, functionalized, and then used to immobilize nickel catalysts.[6] This creates a recyclable, efficient catalytic system for reactions like Suzuki-Miyaura coupling, a key process in pharmaceutical synthesis.[6] The silicate framework provides stability and prevents the aggregation of the active nickel sites, enhancing catalytic performance. Furthermore, the porous nature of some silicate structures could be explored for controlled drug release applications.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nickel silicide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Nickel/silica precursor from sodium silicate solution - Synthesis and characterization | RePhyChem [dspace.ffh.bg.ac.rs]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sol–gel process - Wikipedia [en.wikipedia.org]

- 13. ijres.org [ijres.org]

- 14. pisrt.org [pisrt.org]

- 15. ijera.com [ijera.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. jmaterenvironsci.com [jmaterenvironsci.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Technological Analysis of the Production of Nickel-Containing Composite Materials [mdpi.com]

- 26. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]

A Comprehensive Technical Review of Nickel Silicate Materials: Synthesis, Characterization, and Applications

Introduction

Nickel silicate materials, a diverse class of compounds containing nickel, silicon, and oxygen, have garnered significant attention from the scientific community due to their unique properties and wide-ranging potential applications. These materials exist in various forms, including crystalline structures like nickel phyllosilicates (e.g., Ni3Si2O5(OH)4) and amorphous composites.[1][2] Their importance spans multiple fields, from catalysis and energy storage to environmental remediation and microelectronics.[3][4][5][6]

Naturally occurring nickel silicates, often referred to as garnierite, are a primary ore for nickel extraction.[7][8] Synthetically produced nickel silicates, however, offer the advantage of controlled morphology, composition, and porosity, which allows for the tailoring of their properties for specific applications.[9][10] Key attributes of these materials include high thermal stability, straightforward synthesis routes, and low cost.[9] This technical guide provides a comprehensive review of the synthesis methodologies, characterization techniques, and key applications of this compound materials, with a focus on recent advancements for researchers and scientists.

Synthesis of this compound Materials

The properties and performance of this compound materials are intrinsically linked to their synthesis methods. Researchers have developed several routes to control the structure, morphology, and composition of these materials.

Common Synthesis Protocols:

-

Hydrothermal Synthesis: This is a prevalent method for creating crystalline nickel silicates, particularly nickel phyllosilicates.[1] It involves the reaction of nickel and silicon precursors in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures.[11]

-

Typical Protocol: A nickel salt (e.g., Ni(NO₃)₂·6H₂O) and a silicon source (e.g., sodium silicate solution or silica/graphene oxide composites) are mixed in deionized water.[11][12] The pH may be adjusted, and the mixture is sealed in an autoclave and heated for a specific duration (e.g., 70-150°C for 3-24 hours).[9] The resulting precipitate is then filtered, washed, and dried.[12]

-

-

Co-precipitation: This method involves the simultaneous precipitation of nickel and silicate ions from a solution to form an amorphous or poorly crystalline precursor.[9][12]

-

Typical Protocol: Aqueous solutions of a nickel salt and a silicate source (like sodium silicate) are mixed. A precipitating agent (e.g., Na₂CO₃) is added, often at an elevated temperature (e.g., 90°C), to induce the formation of the this compound precipitate.[12] The product is then aged, filtered, washed with hot distilled water, and dried.[12]

-

-

Self-Template Synthesis: This technique utilizes a sacrificial template, often silica (SiO₂) microspheres, to direct the formation of hollow or complex this compound structures.[13]

-

Typical Protocol: Monodisperse SiO₂ microspheres are first synthesized. These spheres are then functionalized, for example, by encapsulating them with graphene oxide (GO) through electrostatic self-assembly.[13] The SiO₂/GO composite is then subjected to a hydrothermal reaction with a nickel source. During this process, the SiO₂ template reacts with Ni²⁺ ions and is consumed, leaving behind a hollow this compound/reduced graphene oxide (RGO) composite.[13]

-

Below is a generalized workflow for the hydrothermal synthesis of this compound composites.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress in Nickel and Silica Containing Catalysts for CO2 Hydrogenation to CH4 [mdpi.com]

- 3. nanotrun.com [nanotrun.com]

- 4. Growth of this compound nanoplates on reduced graphene oxide as layered nanocomposites for highly reversible lithium storage - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Nickel silicide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive review on the sources, essentiality and toxicological profile of nickel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Self-templated Synthesis of this compound Hydroxide/Reduced Graphene Oxide Composite Hollow Microspheres as Highly Stable Supercapacitor Electrode Material - PMC [pmc.ncbi.nlm.nih.gov]

discovery and historical synthesis of nickel silicate

An In-depth Technical Guide to the Discovery and Historical Synthesis of Nickel Silicate

Introduction

This compound is a compound containing nickel, silicon, and oxygen. It exists naturally, most notably as the primary component of garnierite, a significant nickel ore. It can also be produced synthetically for various applications, including catalysis and ceramics. The discovery of its natural forms was pivotal in the establishment of the nickel mining industry, while the development of synthesis methods has allowed for the creation of this compound materials with tailored properties. This guide provides a comprehensive overview of the discovery of this compound minerals and details both historical and modern laboratory-scale synthesis protocols.

Discovery and History

The history of this compound is intrinsically linked to the discovery of the element nickel and the subsequent identification of its ores.

-

Discovery of the Element Nickel: The element nickel was first isolated and identified by the Swedish chemist Baron Axel Fredrik Cronstedt between 1751 and 1754.[1][2] He was investigating a mineral from a Swedish cobalt mine known as kupfernickel (now called niccolite, NiAs), which German miners believed was a "false copper" ore bewitched by mischievous spirits ("Nickels").[2][3] Cronstedt successfully extracted a new metallic element from this ore, which he named nickel in reference to the folklore.[1][3]

-

Discovery of this compound Ore (Garnierite): The discovery of naturally occurring this compound is credited to the French geologist and engineer Jules Garnier.[4][5][6] In 1864, while conducting geological surveys in New Caledonia, Garnier identified a novel green mineral ore.[7][8][9] This ore, which was found in the weathered layers of ultramafic rocks, was a hydrous nickel-magnesium silicate.[10][11][12] The mineral was officially named garnierite in his honor in 1874 by Archibald Liversidge.[10] This discovery was crucial as it led to the establishment of large-scale nickel mining in New Caledonia starting in the 1870s.[7][8][13]

It is important to note that "garnierite" is not a single, formally recognized mineral species but rather a general term for a mixture of green, nickel-rich hydrous phyllosilicates, including nickel-containing varieties of serpentine, talc, sepiolite, and smectite.[6][10][11] One specific mineral within the garnierite group is népouite, a nickel-rich serpentine with the ideal formula Ni₃(Si₂O₅)(OH)₄, first described in 1907.[14]

Quantitative Data

The properties of nickel silicates can vary significantly depending on their specific composition and whether they are of natural or synthetic origin. Garnierite, being a mixture of minerals, exhibits a range of properties.

| Property | Value | Mineral / Compound | Citation(s) |

| General Formula | (Ni,Mg)₃Si₂O₅(OH)₄ | Garnierite (Serpentine-like) | [8][14] |

| (Mg,Ni)₃Si₄O₁₀(OH)₂·H₂O | Garnierite (Talc-like) | [10] | |

| Nickel Content | 20-40% NiO | Garnierite | [11] |

| Up to 47% Ni | Garnierite | [15] | |

| 20-45% NiO (in richer veins) | Garnierite | [16] | |

| Mohs Hardness | 3 to 5 (variable) | Garnierite | [17] |

| 2 to 2.5 | Népouite | [14] | |

| Crystal System | Orthorhombic | Garnierite, Népouite | [14][18] |

| Luster | Earthy, waxy, or dull | Garnierite | [16][17] |

| Color | Light yellow-green to dark green | Garnierite | [10] |

Historical and Modern Synthesis Protocols

The synthesis of this compound has evolved from simple precipitation reactions to more sophisticated methods like sol-gel and hydrothermal synthesis, which offer greater control over the final product's properties.

Historical Synthesis: Precipitation from Solution

One of the earliest and most straightforward methods for producing this compound involves the direct precipitation from aqueous solutions of a soluble nickel salt and a soluble silicate.[19] This method is based on the low solubility of this compound in water.

Experimental Protocol 1: Classical Precipitation Method

-

Principle: A double displacement reaction between aqueous nickel(II) nitrate and sodium silicate results in the precipitation of insoluble this compound. Ni(NO₃)₂(aq) + Na₂SiO₃(aq) → NiSiO₃(s) + 2NaNO₃(aq)

-

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium silicate solution (Na₂SiO₃, also known as water glass)

-

Distilled water

-

-

Procedure:

-

Prepare a hot aqueous solution of nickel(II) nitrate.

-

Prepare a separate hot aqueous solution of sodium silicate.

-

While stirring vigorously, add the sodium silicate solution to the nickel nitrate solution. A green precipitate of this compound will form immediately.[19]

-

The mixture is typically aged, often with continued heating, to allow for more complete precipitation and particle growth.

-

The precipitate is collected by filtration.

-

The collected solid is washed thoroughly with hot distilled water to remove soluble byproducts (e.g., sodium nitrate).

-

The final product is dried in an oven to remove residual water.

-

Modern Synthesis Protocols

Modern methods provide enhanced control over particle size, surface area, and porosity.

Experimental Protocol 2: Controlled Chemical Precipitation

This protocol is a refined version of the historical method, offering better control over the final product's properties through precise control of temperature, pH, and reagent addition.

-

Principle: Nickel and silicate precursors are precipitated from an aqueous solution under controlled temperature and pH conditions, often with a precipitating agent like sodium carbonate.[20]

-

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium silicate solution (e.g., 2% SiO₂)

-

Sodium carbonate solution (e.g., 10% Na₂CO₃)

-

Distilled water

-

-

Procedure:

-

Heat a solution of nickel(II) nitrate to a constant synthesis temperature (e.g., 90°C).[20]

-

Separately, add the sodium silicate and sodium carbonate solutions to the nickel solution. The order and rate of addition can be varied to influence the precursor's properties.[20]

-

Monitor and control the pH and temperature throughout the entire synthesis.

-

Age the resulting precipitate at the synthesis temperature for a set time (e.g., 30 minutes).[20]

-

Collect the precipitate via filtration.

-

Rinse the precipitate thoroughly with hot distilled water.

-

Dry the final product in an oven at a specific temperature and duration (e.g., 110°C for 24 hours).[20]

-

Experimental Protocol 3: Sol-Gel Synthesis

The sol-gel method is a versatile technique for producing highly pure and homogeneous metal-silica composites, including this compound.

-

Principle: This process involves the hydrolysis and poly-condensation of a silicon alkoxide precursor (like TEOS) to form a silica gel network, within which nickel ions from a salt precursor are entrapped.[21] Subsequent thermal treatment converts the precursors to a nickel-silica composite.

-

Materials:

-

Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate hexahydrate

-

Ethanol (C₂H₅OH)

-

Distilled water

-

Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)

-

-

Procedure:

-

Prepare a solution by mixing TEOS, ethanol, and water in a defined molar ratio. An acid is typically added to catalyze the hydrolysis of TEOS.

-

Separately, dissolve the nickel salt (e.g., NiCl₂) in ethanol or water.

-

Add the nickel salt solution to the TEOS solution and stir to form a homogeneous sol.

-

Allow the sol to stand undisturbed until it forms a rigid gel (gelation), which can take several hours to days.

-

Age the wet gel for a period (e.g., 24-48 hours) to strengthen the silicate network.

-

Dry the gel to remove the solvent. This can be done via evaporative drying to form a xerogel or supercritical drying to form an aerogel.

-

Perform a final calcination step by heating the dried gel in a furnace (e.g., at 550°C) in a controlled atmosphere (e.g., nitrogen or air) to decompose the precursors and form the final this compound or Ni/SiO₂ nanocomposite.[21]

-

Conclusion

The journey of this compound from its discovery as a green ore in New Caledonia to its controlled synthesis in modern laboratories highlights its enduring importance. The initial discovery by Jules Garnier unlocked a major economic resource and spurred the growth of the nickel industry. Over time, scientific inquiry has led to the development of sophisticated synthesis techniques, such as controlled precipitation and sol-gel methods. These protocols allow researchers to produce this compound materials with precisely controlled characteristics, paving the way for advanced applications in fields requiring high-performance catalysts, specialized ceramics, and other functional materials. This guide provides the foundational knowledge of the discovery and synthesis of this important compound for professionals in materials science and chemical development.

References

- 1. chemicool.com [chemicool.com]

- 2. shenvilab.org [shenvilab.org]

- 3. knollmont.com [knollmont.com]

- 4. mindat.org [mindat.org]

- 5. Jules Garnier - Wikipedia [en.wikipedia.org]

- 6. Garnierite - Encyclopedia [le-comptoir-geologique.com]

- 7. Nickel mining in New Caledonia - Wikipedia [en.wikipedia.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. showcaves.com [showcaves.com]

- 10. Garnierite - Wikipedia [en.wikipedia.org]

- 11. Client Challenge [ceramica.fandom.com]

- 12. mdpi.com [mdpi.com]

- 13. jtpac.wp.st-andrews.ac.uk [jtpac.wp.st-andrews.ac.uk]

- 14. Népouite - Wikipedia [en.wikipedia.org]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. nevada-outback-gems.com [nevada-outback-gems.com]

- 17. moonlightgemsaz.com [moonlightgemsaz.com]

- 18. mydreamcrystals.com [mydreamcrystals.com]

- 19. US2658875A - Nickel catalyst and preparation thereof - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. ijres.org [ijres.org]

theoretical properties of different nickel silicate phases (Ni2Si, NiSi)

An In-depth Technical Guide to the Theoretical Properties of Nickel Silicide Phases: Ni₂Si and NiSi

Prepared for: Researchers, Scientists, and Materials Development Professionals

Abstract

Nickel silicides, particularly Ni₂Si and NiSi, are critical materials in the microelectronics industry, primarily used for forming low-resistance contacts on silicon devices. Understanding their theoretical and experimental properties is paramount for optimizing fabrication processes and ensuring device reliability. This technical guide provides a comprehensive overview of the key structural, electronic, thermodynamic, and mechanical properties of the orthorhombic Ni₂Si and NiSi phases. It summarizes quantitative data from both first-principles calculations and experimental measurements, details the methodologies used for their characterization, and presents logical workflows for their synthesis and analysis.

Structural and Electronic Properties

Both Ni₂Si and NiSi crystallize in the orthorhombic crystal system (space group Pnma, No. 62), a key factor in their epitaxial relationship with silicon substrates.[1][2] Their electronic structure reveals a metallic nature, which is fundamental to their application as electrical contacts.[3] First-principles calculations based on Density Functional Theory (DFT) are instrumental in determining their precise atomic positions and understanding their electronic band structure.[1]

Studies combining experimental techniques like Energy-Loss Near-Edge Structure (ELNES) with DFT calculations have confirmed the metallic properties of both silicides.[3] The slight differences in their electronic spectra arise from the coupling between Nickel d-states and Silicon p and d-states in the unoccupied bands.[3] Of the two, Ni₂Si exhibits a bond with a stronger covalent character between Ni and Si atoms.[3]

Table 1: Crystallographic and Electronic Data

| Property | Ni₂Si (δ-phase) | NiSi |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma (No. 62) | Pnma (No. 62) |

| Lattice Parameters (Å) | a = 4.992 - 7.068, b = 3.732 - 5.004, c = 7.061 - 3.722 | a = 5.177 - 5.1818, b = 3.325 - 3.334, c = 5.616 - 5.619 |

| Electronic Nature | Metallic | Metallic |

| Electrical Resistivity (μΩ·cm) | ~24-30 | ~10.5-20 |

Note: The range in lattice parameters reflects values reported across different experimental and computational studies.[1][2][4][5]

Thermodynamic Properties

The formation of nickel silicides from a thin nickel film on a silicon substrate is a sequential process driven by thermal annealing. The nickel-rich Ni₂Si phase forms first at lower temperatures, typically around 200-350°C.[6] As the temperature increases to approximately 350-500°C, Ni₂Si transforms into the monosilicide NiSi, which is the desired phase for most contact applications due to its lower resistivity.

The stability of these phases is governed by their enthalpy of formation. Ni₂Si has a very favorable formation enthalpy, driving its initial nucleation.[7] Both computational and experimental studies have quantified these values, which are crucial for thermodynamic modeling of the silicidation process.

Table 2: Thermodynamic and Thermal Data

| Property | Ni₂Si (δ-phase) | NiSi |

| Typical Formation Temperature | 200 - 350 °C | 350 - 500 °C |

| Enthalpy of Formation (kJ/mol of atoms) | -46 to -46.9 | -42.4 to -43.1 |

| Enthalpy of Formation (meV/atom) | -486 | -447 |

Note: Enthalpy values are sourced from various calorimetric measurements and ab initio calculations.[5][8][9][10]

Mechanical Properties

The mechanical integrity of silicide films is critical for device longevity. First-principles calculations are often used to predict mechanical properties such as bulk modulus (B), shear modulus (G), and Young's modulus (E). The ratio of shear modulus to bulk modulus (G/B) provides an indication of a material's ductility or brittleness. Studies suggest that while many nickel silicide compounds are ductile, NiSi is an exception.[11] Experimental techniques like nanoindentation and in-situ tensile testing on nanowires are used for validation.[12][13]

Table 3: Mechanical Property Data

| Property | Ni₂Si (δ-phase) | NiSi |

| Bulk Modulus (B) (GPa) | Varies with pressure; improves hardness under pressure. | Varies with pressure; not mechanically stable above 40 GPa. |

| Shear Modulus (G) (GPa) | Varies with pressure. | Varies with pressure. |

| Young's Modulus (E) (GPa) | ~60.6 (for nanowires) | Varies with pressure. |

| G/B Ratio (Ductility) | Ductile | Brittle |

Note: Mechanical properties, especially under pressure, are primarily derived from computational studies.[11][13]

Experimental and Computational Protocols

Synthesis and Phase Formation

Nickel silicide thin films are typically synthesized via the solid-state reaction of a nickel film deposited onto a silicon substrate.

-

Deposition: A thin film of nickel (e.g., 10-100 nm) is deposited on a clean Si substrate using techniques like magnetron sputtering or physical vapor deposition (PVD).[14]

-

Annealing: The sample is subjected to Rapid Thermal Annealing (RTA) in a controlled atmosphere (e.g., N₂). In-situ monitoring techniques may be used to track the reaction.[6]

-

Phase Progression: As the temperature ramps up, phases form sequentially. Ni₂Si appears first, followed by the transformation to NiSi at higher temperatures.

Structural Characterization: X-Ray Diffraction (XRD)

XRD is the primary non-destructive technique for phase identification.

-

Instrument Setup: A diffractometer with a known X-ray source (e.g., Cu Kα or Co Kα) is used.[15][16]

-

Scan: The sample is scanned over a range of 2θ angles.

-

Analysis: The resulting diffraction peaks are compared to standard patterns from databases (e.g., JCPDS PDF# 00-003-0943 for δ-Ni₂Si) to identify the crystalline phases present.[2] The peak positions can also be used to calculate lattice parameters.

Electrical Characterization: Four-Point Probe

This method is standard for measuring the sheet resistance and calculating the resistivity of the silicide film.

-

Probe Setup: Four equally spaced, collinear probes are brought into contact with the film surface.[15][17]

-

Measurement: A constant current (I) is passed through the outer two probes, and the voltage drop (V) is measured across the inner two probes.

-

Calculation: The sheet resistance (Rs) is calculated as Rs = (π/ln2) * (V/I) for a thin film. The resistivity (ρ) is then found by multiplying the sheet resistance by the film thickness (ρ = Rs * t). Geometric correction factors may be necessary.[18]

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide theoretical insight into the material properties.

-

Code: A DFT code such as WIEN2k or VASP is used.[1]

-

Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is commonly employed for exchange-correlation energy.[1]

-

Methodology: An all-electron method like the Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) method is used.[1]

-

Inputs: Experimental lattice parameters are used as a starting point. Internal atomic coordinates are then relaxed by minimizing the total energy of the system.

-

Outputs: Ground-state energy, electronic band structure, density of states, and elastic constants can be calculated from the optimized structure.

Visualized Workflows and Relationships

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Energy-loss near-edge structure (ELNES) and first-principles calculation of electronic structure of nickel silicide systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-crystalline δ-Ni2Si nanowires with excellent physical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [globalsino.com]

- 6. electrochem.org [electrochem.org]

- 7. researchgate.net [researchgate.net]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Reliable and cost effective design of intermetallic Ni2Si nanowires and direct characterization of its mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dspace.vsb.cz [dspace.vsb.cz]

- 15. pubs.aip.org [pubs.aip.org]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 17. Principles, Methods, and Application Cases of Thin Film Resistivity Measurement - Shenzhen Chuangxin Online Testing Technology Co., Ltd. [en.iclabcn.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Magnetic Properties of Nickel Silicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel silicate, particularly in its olivine (α-Ni₂SiO₄, Liebenbergite) and spinel (γ-Ni₂SiO₄) phases, is a material of significant interest due to its unique electronic and magnetic properties. These properties are governed by the arrangement of Ni²⁺ ions within the silicate crystal lattice and their electron-electron interactions. This technical guide provides a comprehensive overview of the synthesis, crystal structure, and the electronic and magnetic characteristics of this compound, with a focus on Ni₂SiO₄. The information presented herein is intended to serve as a valuable resource for researchers in materials science, condensed matter physics, and potentially in fields where the magnetic properties of nanoparticles are leveraged, such as in targeted drug delivery and biomedical imaging.

Crystal Structure of this compound (Ni₂SiO₄)

Nickel orthosilicate (Ni₂SiO₄) predominantly crystallizes in the orthorhombic olivine structure. At high pressures, it undergoes a phase transition to a cubic spinel structure.

The olivine structure of Ni₂SiO₄, known as Liebenbergite, belongs to the Pbnm space group . The crystal lattice is comprised of isolated SiO₄ tetrahedra, with Ni²⁺ ions occupying two distinct octahedral sites, M1 and M2. This arrangement leads to a quasi-one-dimensional magnetic behavior.

The spinel form of Ni₂SiO₄ has a cubic crystal structure with the Fd-3m space group . In this structure, the Ni²⁺ ions occupy octahedral sites, and the Si⁴⁺ ions are in tetrahedral sites.

| Property | α-Ni₂SiO₄ (Olivine) | γ-Ni₂SiO₄ (Spinel) |

| Crystal System | Orthorhombic | Cubic |

| Space Group | Pnma | Fd-3m |

| Lattice Parameters (Å) | a = 4.725, b = 10.118, c = 5.908[1] | a = 8.044 |

| Calculated Density (g/cm³) | 4.52[1] | Not specified |

Electronic Properties

The electronic properties of this compound are of interest for applications in catalysis and as insulating materials. While comprehensive experimental data on the electronic band structure of Ni₂SiO₄ is not widely available, computational studies on related nickel-containing silicates provide valuable insights.

Magnetic Properties

The magnetic properties of Ni₂SiO₄ are a result of the unpaired electrons in the 3d orbitals of the Ni²⁺ ions (3d⁸ configuration). At high temperatures, Ni₂SiO₄ exhibits paramagnetic behavior. As the temperature is lowered, it undergoes a transition to an antiferromagnetically ordered state.

The Néel temperature (Tₙ), which marks the transition from paramagnetic to antiferromagnetic ordering, has been reported to be in the range of approximately 29 to 34 K.[2][3] Heat capacity measurements show a characteristic λ-type anomaly at the Néel temperature, which is indicative of a second-order magnetic phase transition.

Neutron diffraction studies have been instrumental in elucidating the low-temperature magnetic structure of Ni₂SiO₄.[2][3] The magnetic structure is complex, exhibiting a canted antiferromagnetic arrangement. This indicates the presence of competing ferromagnetic and antiferromagnetic interactions within the crystal lattice. The magnetic moments of the Ni²⁺ ions are canted away from a simple collinear antiferromagnetic alignment.[2][3]

| Magnetic Property | Value |

| Magnetic Ordering | Antiferromagnetic |

| Néel Temperature (Tₙ) | ~29 - 34 K[2][3] |

| High-Temperature Behavior | Paramagnetic |

| Low-Temperature Magnetic Structure | Canted antiferromagnet with coexisting ferromagnetic and antiferromagnetic interactions[2][3] |

Experimental Protocols

Synthesis of Polycrystalline Ni₂SiO₄

1. Solid-State Reaction Method

This method involves the high-temperature reaction of precursor powders to form the desired this compound phase.

-

Precursors: High-purity nickel(II) oxide (NiO) and silicon dioxide (SiO₂) powders.

-

Procedure:

-

The precursor powders are weighed in a stoichiometric ratio (2:1 molar ratio of NiO to SiO₂).

-

The powders are intimately mixed, typically in an agate mortar with a pestle, or by ball milling to ensure homogeneity.

-

The mixed powder is pressed into pellets to improve contact between the reactant particles.

-

The pellets are placed in an alumina crucible and calcined in a furnace. The calcination is typically performed in air at temperatures ranging from 1200°C to 1400°C for several hours.[4]

-

The furnace is cooled down, and the resulting product is characterized to confirm the formation of the Ni₂SiO₄ phase.

-

2. Sol-Gel Method

The sol-gel method offers a lower-temperature synthesis route and better control over particle size and homogeneity.

-

Precursors: A nickel salt, such as nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), and a silicon alkoxide, such as tetraethyl orthosilicate (TEOS).

-

Procedure:

-

The nickel salt is dissolved in a suitable solvent, such as ethanol.

-

TEOS is added to the nickel salt solution under stirring.

-

A catalyst, such as an acid or a base, is added to promote the hydrolysis and condensation of TEOS, leading to the formation of a gel.

-

The gel is aged for a period of time to allow the completion of the polycondensation reactions.

-

The aged gel is dried to remove the solvent, resulting in a precursor powder.

-

The precursor powder is then calcined at a temperature typically between 800°C and 1200°C to crystallize the Ni₂SiO₄ phase.[5]

-

3. Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

-

Precursors: A soluble nickel salt (e.g., nickel chloride) and a silica source (e.g., sodium silicate solution).

-

Procedure:

-

Aqueous solutions of the nickel salt and the silica source are prepared.

-

The solutions are mixed in a Teflon-lined stainless-steel autoclave.

-

The pH of the solution may be adjusted to control the precipitation process.

-

The autoclave is sealed and heated to a temperature typically between 150°C and 250°C for several hours.

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting precipitate is filtered, washed with deionized water and ethanol, and dried.

-

A final calcination step at a moderate temperature may be required to obtain the crystalline Ni₂SiO₄ phase.

-

Characterization Techniques

1. X-ray Diffraction (XRD)

-

Purpose: To identify the crystalline phases present in the synthesized material and to determine the crystal structure and lattice parameters.

-

Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline material. Rietveld refinement of the diffraction data can be used to obtain detailed structural information, including lattice parameters, atomic positions, and site occupancies.

2. Neutron Powder Diffraction

-

Purpose: To determine both the crystal and magnetic structures of the material. Neutrons are particularly sensitive to the magnetic moments of atoms.

-

Methodology: A beam of monochromatic neutrons is scattered by a powdered sample.[6] The scattered neutrons are detected as a function of the scattering angle.[6] By collecting diffraction patterns at temperatures above and below the magnetic ordering temperature, the magnetic structure can be determined from the appearance of magnetic Bragg peaks in the low-temperature data.[2][3]

3. Magnetic Susceptibility Measurements

-

Purpose: To characterize the magnetic behavior of the material as a function of temperature and applied magnetic field.

-

Methodology: The magnetic susceptibility of a sample is measured using a magnetometer, such as a SQUID (Superconducting Quantum Interference Device) magnetometer or a VSM (Vibrating Sample Magnetometer). The measurement is typically performed by cooling the sample in zero magnetic field (ZFC) and then measuring the magnetization as the temperature is increased in a small applied field. A second measurement is often performed by cooling the sample in the same applied field (FC). The Néel temperature can be identified as the temperature at which a cusp or a peak appears in the ZFC magnetic susceptibility curve.

Logical and Experimental Workflows

References

- 1. Liebenbergite Mineral Data [webmineral.com]

- 2. [PDF] Low temperature magnetic structure of the quasi 1-dimensional magnet Ni2SiO4 | Semantic Scholar [semanticscholar.org]

- 3. [0907.1366] Low temperature magnetic structure of the quasi 1-dimensional magnet Ni2SiO4 [arxiv.org]